N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride is a structurally complex molecule featuring a benzothiazole core fused with a [1,3]dioxolo group, a dihydro-1,4-dioxine ring, and a diethylaminoethyl carboxamide side chain. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound’s design likely targets specific protein interactions, given its hybrid heterocyclic framework and charged tertiary amine moiety.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S.ClH/c1-3-21(4-2)5-6-22(18(23)16-11-24-7-8-25-16)19-20-13-9-14-15(27-12-26-14)10-17(13)28-19;/h9-11H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGOICVDPQQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=COCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with N-[2-(Diethylamino)ethyl]amine
The activated carboxylic acid (1 mmol) is reacted with N-[2-(diethylamino)ethyl]amine (1.2 mmol) in THF at 0–5°C for 4 hours. This low-temperature protocol minimizes side reactions, yielding the mono-amide intermediate.
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | THF | |
| Temperature | 0–5°C | |
| Time | 4 hours | |
| Yield | 80–85% |
Coupling withDioxolo[4,5-f]Benzothiazol-6-ylamine
The mono-amide intermediate is reactivated with CDI (1.1 mmol) and coupled todioxolo[4,5-f]benzothiazol-6-ylamine (1 mmol) in dichloromethane at room temperature for 12 hours.
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Time | 12 hours | |
| Yield | 70–75% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (36%) in ethyl acetate, analogous to Rho kinase inhibitor syntheses.
| Parameter | Value | Source Reference |
|---|---|---|
| Acid | 36% HCl | |
| Solvent | Ethyl acetate | |
| Temperature | 25°C | |
| Time | 30 minutes | |
| Yield | 90–94% |
The product precipitates as a white solid, with melting points >250°C (dec.) and characteristic ¹H NMR signals for the diethylaminoethyl group (δ 2.6–3.1 ppm, quartet) and benzothiazole-dioxole protons.
Scalability and Process Optimization
Autoclave-based protocols, as employed in piperazine-carboxamide syntheses, enhance scalability. Reactions under 1 MPa pressure at 160°C reduce reaction times by 75% (6 hours vs. 24 hours). Catalyst recycling (e.g., nano-γ-Al₂O₃-SO₃H) further improves cost efficiency, with no loss in activity over six cycles.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may undergo various types of chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific sites within the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a component in the development of new materials or technologies.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Such as signaling pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Bioactivity and Mode of Action Insights
While direct data for the target compound are absent, evidence highlights critical trends:
Structural Clustering and Bioactivity: Compounds with benzothiazole/dioxine cores may share bioactivity profiles (e.g., plant hormone mimicry in benzodioxol-5-yl acetamides ). However, substituents significantly modulate effects; for example, halogenated dihydrobenzoxazoles exhibit antifungal activity , whereas phenylpropanoid derivatives in antioxidants show varied potency .
Similarity Metrics: Computational tools like Tanimoto/Dice indices (based on MACCS or Morgan fingerprints ) could quantify structural resemblance between the target and known bioactive analogs. For instance, aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) underscores the predictive power of such approaches .
Challenges and Contradictions in Comparison
- Structural vs. Functional Divergence: Despite shared scaffolds (e.g., dihydrodioxine in vs. dihydrobenzoxazole in ), minor substituent changes (e.g., diethylaminoethyl vs. benzylthio groups) may lead to divergent targets or potencies. demonstrates that even identical NMR spectral patterns (e.g., catalpol derivatives) can mask functional differences due to substituent variability .
- Data Gaps : The absence of explicit bioactivity data for the target compound complicates direct comparisons. Molecular networking (via MS/MS fragmentation ) or QSAR modeling could bridge this gap by predicting its mode of action.
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with cyclization to form the dioxolo-benzothiazol core, followed by amidation with diethylaminoethyl groups. Key steps include:
- Cyclization : Using 1,2-dihydroxybenzene derivatives and sulfur sources under reflux conditions to form the benzothiazole ring .
- Amidation : Coupling the core with diethylaminoethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, dioxine protons at δ 4.0–4.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) with ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z ~500) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O-C in dioxine) .
Basic: What in vitro assays are suitable for initial biological screening (e.g., anticancer activity)?
- MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- Cell cycle analysis : PI staining and FACS to detect G1/S or G2/M arrest .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?
- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside trypan blue exclusion) .
- Structural analogs : Compare activity of derivatives (e.g., replacing diethylaminoethyl with morpholino groups) to identify SAR trends .
- Batch consistency : Ensure compound purity via HPLC and control for solvent/DMSO effects in assays .
Advanced: What computational strategies predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., topoisomerase II or kinases) .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) in GROMACS .
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ data to optimize lead compounds .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Salt forms : Hydrochloride salt improves aqueous solubility (test via shake-flask method in PBS pH 7.4) .
- Prodrug strategies : Introduce ester or phosphate groups on the carboxamide for enhanced bioavailability .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Advanced: How to design analogs to improve metabolic stability while retaining activity?
- Bioisosteric replacement : Substitute the dioxine ring with tetrahydrofuran or replace diethylaminoethyl with piperazine .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow CYP450 metabolism .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in hepatocyte assays .
Advanced: What methods validate target engagement in cellular models?
- Pull-down assays : Immobilize compound on sepharose beads and identify bound proteins via SDS-PAGE/MS .
- siRNA knockdown : Silence putative targets (e.g., EGFR or PI3K) and assess rescue of compound-induced effects .
- CETSA : Monitor thermal stabilization of target proteins in lysates via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
